molecular formula C20H32ClNO4 B1683816 Vernakalant hydrochloride CAS No. 748810-28-8

Vernakalant hydrochloride

Numéro de catalogue: B1683816
Numéro CAS: 748810-28-8
Poids moléculaire: 385.9 g/mol
Clé InChI: JMHYCBFEEFHTMK-IIUXMCBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de vernakalant est un antiarythmique de classe III principalement utilisé pour la conversion rapide de la fibrillation auriculaire en rythme sinusal chez les adultes. Il a été développé par Cardiome Pharma et est commercialisé sous le nom de Brinavess . Ce composé est particulièrement efficace dans le traitement de la fibrillation auriculaire de début récent, ce qui en fait un outil précieux en cardiologie.

Méthodes De Préparation

La synthèse du chlorhydrate de vernakalant implique plusieurs étapes clés :

    Protection sélective des amines : La matière de départ subit une protection sélective des amines.

    Addition nucléophile : Elle est suivie d'une réaction d'addition nucléophile.

    Substitution nucléophile : L'étape suivante implique une substitution nucléophile.

    Déprotection : Le groupe amino protégé est ensuite déprotégé.

    Cyclisation : Une cyclisation du composé intermédiaire se produit.

    Réduction : Le composé est réduit.

    Formation de sel : Enfin, le sel chlorhydrate est formé

Ces étapes sont réalisées dans des conditions douces, ce qui rend le processus adapté à la production industrielle. L'utilisation de matières de départ bon marché et facilement disponibles améliore encore la faisabilité de la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de vernakalant subit plusieurs types de réactions chimiques :

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final de chlorhydrate de vernakalant.

4. Applications de la recherche scientifique

Le chlorhydrate de vernakalant a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de vernakalant exerce ses effets en bloquant les canaux sodiques dépendants du voltage auriculaire d'une manière dose-dépendante et fréquence-dépendante. Il inhibe également le courant sodique tardif (INa), ce qui affecte la conduction intra-auriculaire . De plus, il bloque les courants potassiques spécifiques de l'oreillette, prolongeant la période réfractaire et renforçant ses effets antiarythmiques .

Applications De Recherche Scientifique

Vernakalant hydrochloride is an antiarrhythmic agent used to treat atrial fibrillation (AF) . It is used to rapidly restore normal heart rhythm in adult patients who have recently started having atrial fibrillation . Studies have demonstrated its efficacy in converting atrial fibrillation to normal sinus rhythm .

Scientific Research Applications

Mechanism of Action
Vernakalant blocks currents in all phases of atrial action potential, including atria-specific potassium currents and prolongs the refractory period . It blocks atrial voltage-gated sodium channels and inhibits late sodium current, enhancing its effect on intra-atrial conduction . Vernakalant also blocks Kv 1.5 channel and its early activating potassium channels and inhibits acetylcholine-activated potassium channels, which are specific to the atrium and cause prolongation of atrial refractoriness . Additionally, vernakalant blocks Kv4.3 channel and its cardiac transient outward potassium current, which is more involved with atrial than ventricular refractoriness . It minimally blocks hERG channels, which accounts for mild QT prolongation .

Clinical Trials and Efficacy

  • Rapid Conversion of Atrial Fibrillation Vernakalant has been shown to rapidly convert recent-onset AF to sinus rhythm in over half of patients, making it a potential therapeutic option for rhythm control in the emergency department (ED) . In a study, 59.4% of patients given vernakalant converted to sinus rhythm within 90 minutes, compared to 4.9% of placebo patients, with a median time to conversion of 12 minutes .
  • Post-Cardiac Surgery AF Vernakalant has demonstrated safety and effectiveness in converting AF to sinus rhythm in patients who developed AF after cardiac surgery .
  • Atrial Flutter (AFL) While vernakalant is primarily used for AF, its efficacy in converting atrial flutter has also been examined . One study randomly assigned patients to receive vernakalant or a placebo; one vernakalant patient converted to sinus rhythm within 90 minutes compared to none in the placebo group .

Safety and Tolerability

  • Clinical trials indicate that vernakalant is generally well-tolerated, with most adverse events being transient and mild to moderate in severity . Common side effects include dysgeusia and sneezing . Serious adverse events, though rare, can include hypotension, complete atrioventricular block, and cardiogenic shock .

Pharmacokinetics

  • Vernakalant is intended for intravenous use . It inhibits several potassium currents, including the ultra-rapidly activating potassium channel current, the rapid potassium channel current, and the inwardly rectifying potassium channel . It also inhibits the cloned human heart sodium channel .

Data Tables of Adverse Events
The following data is from a study examining the efficacy and safety of vernakalant in patients with atrial flutter :

Placebo (n = 15)Vernakalant (n = 39)
Any adverse event11 (73)34 (87)
Dysgeusia015 (38)
Paraesthesia06 (15)
Dizziness05 (13)
Headache03 (8)
Syncope1 (7)1 (3)
Sneezing015 (38)
Cough05 (13)
Dyspnea1 (7)2 (5)
Bradycardia04 (10)
Nausea and vomiting1 (7)9 (23)
Hypotension1 (7)5 (13)
Hyperhidrosis04 (10)
Infusion site pain03 (8)
Pain in extremity02 (5)

Values are patients, n (%) .

Contraindications

  • Vernakalant is contraindicated in patients with certain pre-existing conditions, such as severe aortic stenosis, prolonged QT interval, or heart failure .
  • It is also not recommended for patients with unstable hemodynamic conditions or recent acute coronary syndrome .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Le chlorhydrate de vernakalant est unique par rapport aux autres antiarythmiques en raison de son action sélective sur les tissus auriculaires et de ses effets minimes sur les tissus ventriculaires. Des composés similaires comprennent :

L'action sélective et l'apparition rapide du chlorhydrate de vernakalant en font un choix privilégié pour la prise en charge aiguë de la fibrillation auriculaire.

Activité Biologique

Vernakalant hydrochloride is an antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR). Its unique mechanism of action and biological activity make it a significant compound in cardiology.

Vernakalant selectively targets ion channels in the atria, leading to its efficacy in treating AF. The drug exhibits the following actions:

  • Sodium Channel Blockade : Vernakalant blocks voltage-gated sodium channels, particularly during higher heart rates, enhancing its efficacy in rapid AF conditions. This blockade is dose-dependent and frequency-dependent, with an increase in affinity as heart rates rise .
  • Potassium Channel Inhibition : It inhibits atrial-specific potassium currents, including:
    • IKur (ultra-rapid delayed rectifier potassium current)
    • IACh (acetylcholine-activated potassium current)
    • Ito (transient outward potassium current)
      This inhibition prolongs atrial refractoriness without significantly affecting ventricular refractoriness .

Pharmacokinetics

  • Absorption : Following a 10-minute infusion of 3 mg/kg, peak plasma concentrations reach approximately 3.9 μg/ml .
  • Volume of Distribution : Approximately 2 L/kg.
  • Protein Binding : Low protein binding with a free fraction of 53-63% at concentrations of 1-5 μg/ml .
  • Metabolism and Elimination : Primarily metabolized by CYP2D6 and eliminated via renal excretion. The elimination half-life is around 3 hours for extensive metabolizers and 5.5 hours for poor metabolizers .

Efficacy in Clinical Studies

Vernakalant has been evaluated in several clinical trials demonstrating its efficacy in converting AF to SR:

StudyPopulationConversion RateTime to ConversionComments
ACT I & IIIPatients with recent-onset AF52.7% vs. 12.5% (placebo)Significantly shorter in vernakalant groupP < 0.001
Asia-Pacific TrialSymptomatic recent-onset AFMet primary endpoints with rapid conversionFaster conversion rates compared to placebo
ICU PatientsVarious durations of AFComparable efficacy to previous studiesMedian time of conversion noted

Safety Profile

The safety profile of vernakalant includes some adverse effects, although most are transient and mild:

  • Common adverse effects include sneezing, dysgeusia, and paraesthesia.
  • Serious adverse effects such as hypotension and QRS prolongation have been reported but are rare .

Case Studies

A notable case study demonstrated the effectiveness of vernakalant in a patient population with varying durations of AF. The median time to conversion was significantly reduced compared to historical data from other antiarrhythmic agents, highlighting the drug's rapid action and potential to reduce the need for electrical cardioversion .

Propriétés

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHYCBFEEFHTMK-IIUXMCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976007
Record name 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748810-28-8, 605683-48-5
Record name Vernakalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748810-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 748810-28-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERNAKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vernakalant hydrochloride
Reactant of Route 2
Vernakalant hydrochloride
Reactant of Route 3
Reactant of Route 3
Vernakalant hydrochloride
Reactant of Route 4
Vernakalant hydrochloride
Reactant of Route 5
Reactant of Route 5
Vernakalant hydrochloride
Reactant of Route 6
Vernakalant hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.